![molecular formula C17H25N5O3 B5497417 (3R)-1-{2-amino-7-[(2R)-tetrahydrofuran-2-ylcarbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}pyrrolidin-3-ol](/img/structure/B5497417.png)
(3R)-1-{2-amino-7-[(2R)-tetrahydrofuran-2-ylcarbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}pyrrolidin-3-ol
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Description
The compound “(3R)-1-{2-amino-7-[(2R)-tetrahydrofuran-2-ylcarbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}pyrrolidin-3-ol” is a complex organic molecule. It is a type of nucleoside analog, where the furanose moiety of natural nucleosides is replaced with a nitrogen-containing heterocyclic ring . This class of compounds, known as azanucleosides, are important antimetabolites displaying different and significant biological activities .
Synthesis Analysis
The synthesis of this compound involves a one-pot procedure, using bromoacetyl bromide. The N-phenylethyl group in the starting compound is cleaved and the nucleobase-bearing amidic chain is introduced . The benzyl carbonate protecting group is used to obtain easy-to-handle compounds and avoid deprotection of nucleobases occurring under basic conditions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cleavage of the N-phenylethyl group and the introduction of the nucleobase-bearing amidic chain . These reactions are accomplished with a one-pot procedure, simply using bromoacetyl bromide .Mechanism of Action
While the specific mechanism of action for this compound is not mentioned, similar compounds, such as D-immucyllin-H and D-DADMe-immucyllin-H, are potent inhibitors of human purine nucleoside phosphorylase . These compounds are currently in clinical trials for the treatment of T- and B cell cancers, as well as for a variety of autoimmune diseases .
properties
IUPAC Name |
[2-amino-4-[(3R)-3-hydroxypyrrolidin-1-yl]-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl]-[(2R)-oxolan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c18-17-19-13-5-8-21(16(24)14-2-1-9-25-14)7-4-12(13)15(20-17)22-6-3-11(23)10-22/h11,14,23H,1-10H2,(H2,18,19,20)/t11-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINAZQRHKWNQLG-BXUZGUMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C(CC2)N=C(N=C3N4CCC(C4)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)N2CCC3=C(CC2)N=C(N=C3N4CC[C@H](C4)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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